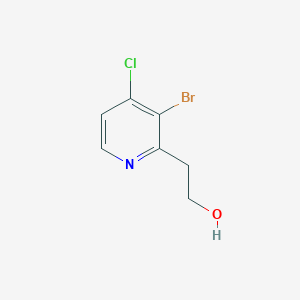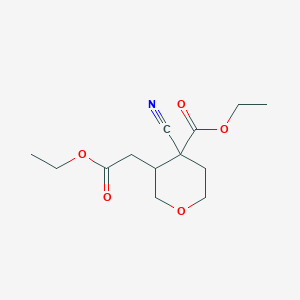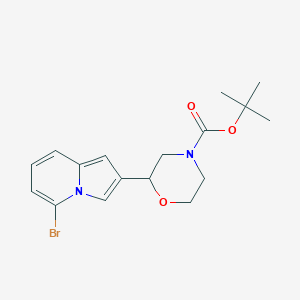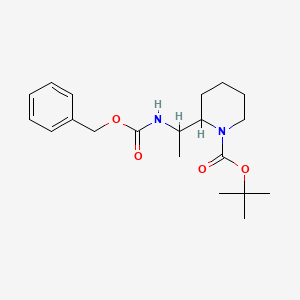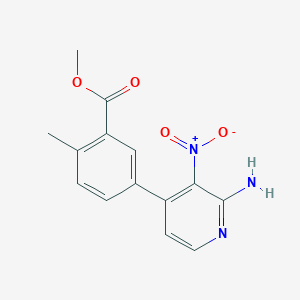
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with an amino-nitropyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by esterification to form the methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is introduced into the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
相似化合物的比较
Similar Compounds
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate: Characterized by the presence of both amino and nitro groups on the pyridine ring.
Methyl 5-(2-amino-4-nitropyridin-3-yl)-2-methylbenzoate: Similar structure but with different positions of the amino and nitro groups.
Methyl 5-(2-amino-3-nitropyridin-5-yl)-2-methylbenzoate: Another isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and nitro groups can affect the compound’s electronic properties and its interaction with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-3-4-9(7-11(8)14(18)21-2)10-5-6-16-13(15)12(10)17(19)20/h3-7H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOYWXLOZWRJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
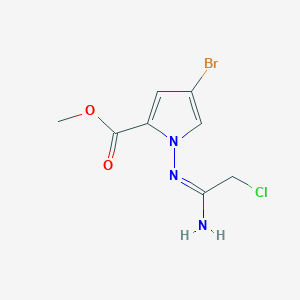
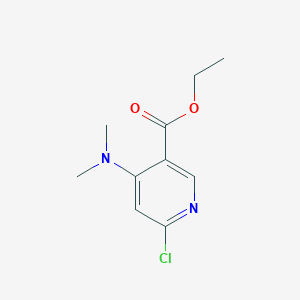
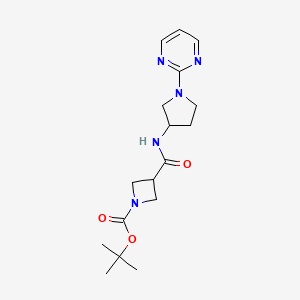
![Cis-bicyclo[3.1.0]hexan-3-one](/img/structure/B8045473.png)
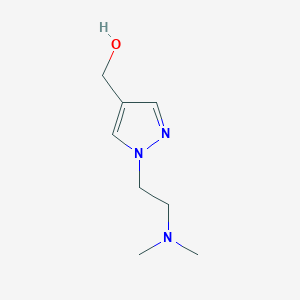
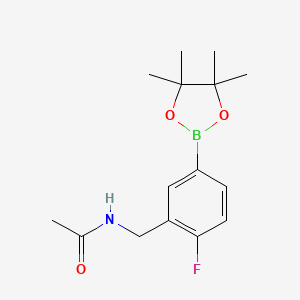
![Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl](/img/structure/B8045493.png)
![Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8045512.png)
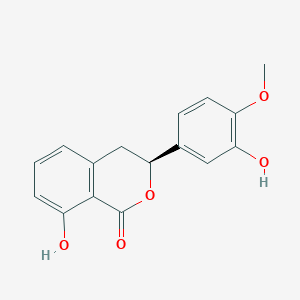
![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B8045520.png)
